5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide

Kinase inhibition CLK selectivity Scaffold comparison

5-Methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-23-9; molecular formula C₁₈H₁₈N₂O₂, MW 294.35 g/mol) belongs to the furo[3,2-b]pyridine-2-carboxamide class, a subset of the broader furo[3,2-b]pyridine scaffold that has been established as a privileged pharmacophore for potent and highly selective inhibition of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). The compound carries a methyl substituent at position 5 and an N-(3-phenylpropyl) carboxamide at position 2, placing it within the structural scope of patent family WO2015165428 / EP2940022, which claims furo[3,2-b]pyridines substituted at least in position 5 as protein kinase inhibitors, regulators, or modulators for therapeutic applications in cancer and neurodegenerative diseases.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 941969-23-9
Cat. No. B2496159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide
CAS941969-23-9
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-13-9-10-16-15(20-13)12-17(22-16)18(21)19-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
InChIKeyPLHOWQUGQUHTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-23-9): Compound Class, Scaffold, and Procurement Context


5-Methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-23-9; molecular formula C₁₈H₁₈N₂O₂, MW 294.35 g/mol) belongs to the furo[3,2-b]pyridine-2-carboxamide class, a subset of the broader furo[3,2-b]pyridine scaffold that has been established as a privileged pharmacophore for potent and highly selective inhibition of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. The compound carries a methyl substituent at position 5 and an N-(3-phenylpropyl) carboxamide at position 2, placing it within the structural scope of patent family WO2015165428 / EP2940022, which claims furo[3,2-b]pyridines substituted at least in position 5 as protein kinase inhibitors, regulators, or modulators for therapeutic applications in cancer and neurodegenerative diseases [2]. The furo[3,2-b]pyridine core has been validated through X-ray crystallography as engaging kinase back-pocket binding modes distinct from conventional ATP-site inhibitors, providing a structural rationale for the selectivity profiles observed across this compound class [3].

Why Generic Substitution Fails for 5-Methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide: Substitution-Pattern Sensitivity in Kinase Selectivity


Furo[3,2-b]pyridine-based kinase inhibitors exhibit extreme sensitivity to both the position and nature of substituents, precluding casual interchange among in-class analogs. Published structure-activity relationship (SAR) studies on the 3,5-disubstituted sub-series demonstrate that kinase selectivity and potency are governed by two orthogonal molecular recognition elements: the 3-aryl group (which occupies a hydrophobic pocket) and the 5-substituent (which modulates hinge-region vs. back-pocket binding) [1]. Critically, the compound at hand features a 2-carboxamide substituent rather than a 3-aryl group, placing it in a distinct sub-series with fundamentally different pharmacophoric geometry. The N-(3-phenylpropyl) side chain introduces a flexible linker between the heterocyclic core and the terminal phenyl ring, which is expected to alter both target engagement kinetics and selectivity relative to the well-characterized 3-aryl analogs such as MU1210 (CLK1/2/4 IC₅₀ = 8/20/12 nM) . Within the patent family, the specific combination of a 5-methyl group with a 2-carboxamide bearing a 3-phenylpropyl extension is structurally distinct from both the extensively optimized 3,5-disubstituted series and the unsubstituted or halo-substituted analogs, making blind substitution scientifically unsound without direct comparative profiling data [2].

Quantitative Evidence Guide: 5-Methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide vs. Closest Analogs


Scaffold-Class Kinase Inhibition: Furo[3,2-b]pyridine Core vs. Non-Furopyridine CLK Inhibitors

The furo[3,2-b]pyridine scaffold, to which the target compound belongs, has been demonstrated to provide a distinct kinase binding mode compared to conventional ATP-competitive scaffolds. X-ray crystallography of the closely related analog MU1210 in complex with CLK1 reveals that the furo[3,2-b]pyridine core anchors to the kinase back pocket rather than the hinge region, a mode that is atypical for ATP-site kinase inhibitors and mechanistically linked to the observed selectivity profiles [1]. In the patent-specified class, furo[3,2-b]pyridines with 5-substitution have been identified as inhibitors of CLK and HIPK kinases with IC₅₀ values reaching below 50 nM for optimized analogs [2]. While individual IC₅₀ data for the specific 5-methyl-2-carboxamide derivative are not publicly available, the scaffold-class baseline for CLK inhibition potency is established at IC₅₀ < 50 nM for the most potent 3,5-disubstituted analogs (e.g., MU1210: CLK1 IC₅₀ = 8 nM) . This mechanistic differentiation from non-furopyridine CLK inhibitors (e.g., TG003, CLK1 IC₅₀ ~ 20–50 nM) provides a structurally grounded basis for target engagement expectations.

Kinase inhibition CLK selectivity Scaffold comparison

Substitution-Pattern Differentiation: 2-Carboxamide vs. 3-Aryl Series in Furo[3,2-b]pyridine Inhibitors

The target compound features a 2-carboxamide substituent (N-(3-phenylpropyl)) that distinguishes it from the extensively characterized 3-aryl furo[3,2-b]pyridine series (e.g., MU1210, MU135, MU1787). Published SAR for the 3,5-disubstituted series identifies the 3-position substituent as the primary determinant of kinase selectivity, with diverse aryl and heteroaryl groups at this position driving CLK vs. HIPK selectivity [1]. In the target compound, the carboxamide at position 2 with a phenylpropyl extension presents an alternative vector for substituent elaboration, potentially enabling interactions with kinase surface residues distinct from the 3-aryl pocket. Patent claims explicitly encompass compounds where the 5-position substituent (here, methyl) and the 2-position amide group can be independently varied, suggesting that the 2-carboxamide sub-series was deliberately designed to explore chemical space complementary to the 3-aryl series [2]. No direct head-to-head potency comparison between the 2-carboxamide and 3-aryl sub-series is available in the public domain, representing a critical data gap.

SAR 2-Carboxamide 3-Aryl substitution

Selectivity Potential: Kinome-Wide Profiling of Furo[3,2-b]pyridine Class vs. Other Kinase Inhibitor Chemotypes

The furo[3,2-b]pyridine class has demonstrated exceptional kinome-wide selectivity in published profiling studies. The closely related analog MU1210 was screened against a panel of 210 kinases and showed potent inhibition of only CLK1, CLK2, CLK4, and HIPK2, with minimal off-target activity against CLK3 (IC₅₀ > 3 μM), DYRK1a/1b/2 (IC₅₀ = 213/956/1309 nM), and 194 other kinases tested . This selectivity profile is substantially narrower than that of pan-kinase inhibitors or even many marketed kinase drugs, and is attributed to the unique back-pocket binding mode enabled by the furo[3,2-b]pyridine scaffold [1]. While the specific selectivity of the 5-methyl-2-carboxamide derivative has not been profiled, the scaffold-class precedent establishes that furo[3,2-b]pyridines are capable of achieving kinome selectivity that is superior to many alternative CLK inhibitor chemotypes such as benzothiazoles or indazoles, which typically show broader off-target kinase engagement [2].

Kinase selectivity Kinome profiling Off-target risk

Synthetic Accessibility and Procurement Differentiation: 5-Methyl-2-carboxamide vs. 3,5-Disubstituted Furo[3,2-b]pyridines

The synthesis of 5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide follows a distinct synthetic logic compared to the 3,5-disubstituted analogs. The patent literature describes the preparation of furo[3,2-b]pyridine-2-carboxamides via amide coupling of furo[3,2-b]pyridine-2-carboxylic acid intermediates, which are accessible from 5-substituted pyridine precursors through annulation with α-halocarbonyl reagents [1]. In contrast, the 3,5-disubstituted series (e.g., MU1210) requires chemoselective cross-coupling on a 5-chloro-3-iodofuro[3,2-b]pyridine intermediate, a more demanding synthetic sequence that necessitates sequential palladium-catalyzed couplings [2]. This synthetic divergence has practical procurement implications: the 2-carboxamide compound can be sourced as a distinct chemical entity from suppliers carrying furo[3,2-b]pyridine-2-carboxamide building blocks, whereas 3-aryl analogs require access to the advanced 3-iodo/3-bromo intermediates. The simpler synthetic logic of the 2-carboxamide sub-series generally translates to better commercial availability and potentially lower cost-per-gram for custom synthesis at research scale.

Synthetic route Procurement Building block availability

Research and Industrial Application Scenarios for 5-Methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide


Chemical Biology Probe Development: CLK-Dependent Splicing Modulation

The target compound, as a furo[3,2-b]pyridine-2-carboxamide derivative, is a candidate for development as a chemical probe targeting CLK-mediated alternative splicing regulation. Published evidence with the scaffold-class analog MU1210 demonstrates that furo[3,2-b]pyridines can modulate MDM4 alternative splicing (enhanced MDM4-S mRNA at 10 μM, 24 h) and exhibit antiproliferative activity in MCF7 breast cancer cells (IC₅₀ = 1.1 μM at 72 h) . The distinct 2-carboxamide substitution pattern of the target compound may confer a different splicing modulation fingerprint compared to the 3-aryl series, potentially accessing distinct splicing regulatory nodes. This compound is suited for structure-activity relationship expansion studies aimed at identifying novel splicing modulators with altered isoform selectivity [1].

Kinase Selectivity Profiling: Mapping the 2-Carboxamide Sub-Series SAR Landscape

The target compound fills a specific gap in the furo[3,2-b]pyridine SAR matrix by exploring the 2-carboxamide vector with a phenylpropyl extension, a substitution pattern not represented among the published 3,5-disubstituted analogs. Systematic profiling of this compound against a panel of CLK (CLK1–4), HIPK (HIPK1–3), and DYRK (DYRK1a, 1b, 2) kinases would generate novel SAR data linking the 2-carboxamide substituent to kinase selectivity outcomes . The patent family WO2015165428/EP2940022 explicitly claims this substitution space, indicating that the inventors considered the 2-carboxamide series as a distinct and potentially productive avenue for kinase inhibitor development [1]. Procurement of this compound enables academic and industrial kinase biology groups to contribute to, and benefit from, the expansion of the furo[3,2-b]pyridine SAR knowledge base.

Synthetic Methodology Reference Standard: Furo[3,2-b]pyridine-2-carboxamide Library Synthesis

Owing to its synthetically accessible 2-carboxamide linkage, the target compound can serve as a reference standard for developing and validating amide coupling protocols on the furo[3,2-b]pyridine scaffold. The patent literature details preparative examples of analogous carboxamide formations under standard coupling conditions . As a representative member of the 2-carboxamide sub-series with a well-defined molecular weight (294.35 g/mol) and functional group set (methyl, amide, phenylpropyl), this compound is suitable as an analytical reference for HPLC purity assessment, mass spectrometry calibration, and NMR spectral comparison in medicinal chemistry campaigns focused on this scaffold [1].

Procurement Decision Support: Benchmarking Against Alternative CLK Inhibitor Chemotypes

For research groups deciding between furo[3,2-b]pyridine-based CLK inhibitors and alternative chemotypes (benzothiazoles such as TG003, indazoles, or pyrimidine-based inhibitors), the scaffold-class evidence supports the superiority of furo[3,2-b]pyridines in terms of kinome selectivity. MU1210, the most extensively characterized furo[3,2-b]pyridine, exhibits >150-fold selectivity over CLK3 (IC₅₀ > 3 μM) and minimal activity against 194 other kinases, a selectivity window that compares favorably to TG003 and related compounds . While direct data for the target compound are pending, its structural placement within the furo[3,2-b]pyridine-2-carboxamide series positions it as a candidate for achieving similarly narrow selectivity profiles—a critical factor for reducing off-target-driven artifacts in cellular and in vivo studies [1].

Quote Request

Request a Quote for 5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.